2-Amino-3-(3-(methoxycarbonyl)phenyl)propanoic acid hydrochloride
Description
2-Amino-3-(3-(methoxycarbonyl)phenyl)propanoic acid hydrochloride is a non-proteinogenic α-amino acid derivative featuring a phenylalanine backbone with a 3-(methoxycarbonyl)phenyl substituent. The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents. Stereochemical specificity is noted in its (S)-enantiomer form, as referenced in synthesis protocols and catalogs .
Properties
IUPAC Name |
2-amino-3-(3-methoxycarbonylphenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4.ClH/c1-16-11(15)8-4-2-3-7(5-8)6-9(12)10(13)14;/h2-5,9H,6,12H2,1H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXSTXZWTSZMNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-(methoxycarbonyl)phenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 3-(methoxycarbonyl)benzaldehyde.
Aldol Condensation: The initial step involves an aldol condensation reaction between 3-(methoxycarbonyl)benzaldehyde and glycine to form an intermediate compound.
Hydrogenation: The intermediate is then subjected to hydrogenation to reduce the double bond, resulting in the formation of 2-Amino-3-(3-(methoxycarbonyl)phenyl)propanoic acid.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(3-(methoxycarbonyl)phenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as acyl chlorides or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
2-Amino-3-(3-(methoxycarbonyl)phenyl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-(3-(methoxycarbonyl)phenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. Its methoxycarbonyl group may also play a role in modulating its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs sharing the 2-amino-3-phenylpropanoic acid backbone but differing in substituents, stereochemistry, and functional groups. Key distinctions in physicochemical properties, reactivity, and applications are highlighted below.
Structural and Functional Group Variations
Table 1: Substituent-Driven Comparison
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs): The methoxycarbonyl group in the target compound (–COOCH₃) is strongly electron-withdrawing, reducing electron density on the phenyl ring. This contrasts with 4-methoxyphenyl (electron-donating) and 3-cyanophenyl (moderately EWG) analogs . Trifluoromethoxy (–OCF₃) in CAS 921609-34-9 introduces both steric bulk and strong EW effects, improving resistance to oxidative metabolism .
- Thiophen-2-yl (C₇H₁₀ClNO₂S) offers a planar heterocycle, facilitating π-π stacking in biocatalytic systems .
Chirality and Stereochemical Impact
- The target compound’s (S)-enantiomer is specified in synthesis protocols, contrasting with (R)-4-methoxyphenyl () and racemic mixtures of 3-cyanophenyl derivatives .
- Enantiomeric purity is critical for applications in asymmetric catalysis or drug development, where stereoselectivity governs biological activity .
Solubility and Stability
- Hydrophilicity : Compounds with polar groups (e.g., hydroxymethyl , –CH₂OH) exhibit higher aqueous solubility compared to lipophilic analogs (e.g., trifluoromethoxy ) .
- Stability: Ester groups (–COOCH₃) are prone to hydrolysis under acidic/basic conditions, whereas cyano (–CN) and trifluoromethyl (–CF₃) groups enhance chemical stability .
Research and Application Insights
- Biocatalysis: Thiophene- and quinolinone-containing analogs show promise in ammonia elimination/addition reactions, leveraging heterocyclic reactivity .
- Medicinal Chemistry : Trifluoromethyl/methoxy derivatives are prioritized in drug design for improved pharmacokinetics (e.g., blood-brain barrier penetration) .
- Chiral Synthesis : The (S)-enantiomer of the target compound is a valuable intermediate in peptide synthesis and enzyme inhibitor development .
Biological Activity
2-Amino-3-(3-(methoxycarbonyl)phenyl)propanoic acid hydrochloride, also known as (S)-2-amino-3-(3-methoxycarbonylphenyl)propanoic acid hydrochloride, is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Chemical Formula : C₁₁H₁₄ClNO₄
- CAS Number : 2061996-64-1
The structure includes a propanoic acid backbone with a methoxycarbonyl group attached to a phenyl ring, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of propanoic acids, including 2-amino-3-(3-(methoxycarbonyl)phenyl)propanoic acid hydrochloride, exhibit significant antimicrobial properties. In studies involving various pathogenic bacteria and fungi, the compound demonstrated:
- Broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values ranging from 1 to 64 µg/mL against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecalis .
| Pathogen Type | MIC (µg/mL) |
|---|---|
| MRSA | 1 - 8 |
| Vancomycin-resistant E. faecalis | 0.5 - 2 |
| Gram-negative pathogens | 8 - 64 |
| Drug-resistant Candida species | 8 - 64 |
The antimicrobial activity is believed to stem from the compound's ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways. The phenyl ring's substituents play a crucial role in enhancing the potency against specific pathogens .
Study on Antimicrobial Efficacy
In a study published in MDPI, derivatives of similar structures were synthesized and screened for their antimicrobial efficacy against multidrug-resistant pathogens. The findings highlighted that certain modifications in the chemical structure significantly enhanced antimicrobial activity. Specifically, compounds with hydroxyl substitutions showed improved efficacy against both Gram-positive and Gram-negative bacteria .
Investigation of Structure-Activity Relationship
Another research effort focused on understanding the structure-activity relationship (SAR) of various derivatives of propanoic acids. It was found that introducing specific functional groups could either enhance or diminish biological activity. For instance, the presence of electron-donating groups on the phenyl ring was correlated with increased antimicrobial potency .
Q & A
Basic: How can I optimize the synthetic yield of 2-Amino-3-(3-(methoxycarbonyl)phenyl)propanoic acid hydrochloride?
Answer:
The synthesis of this compound typically involves multi-step reactions, including esterification, coupling, and salt formation. Key considerations include:
- Reaction Monitoring: Use real-time spectroscopic techniques (e.g., in situ NMR or HPLC) to track intermediate formation and purity .
- Catalyst Selection: Opt for chiral catalysts if stereochemical control is required, as seen in structurally similar amino acid derivatives .
- Purification: Employ recrystallization with solvents like ethanol/water mixtures to enhance crystallinity, or use preparative HPLC for impurities with similar polarity .
- Continuous Flow Reactors: For scale-up, consider flow chemistry to improve reaction efficiency and reduce byproducts .
Basic: What analytical methods are most reliable for characterizing this compound’s structural integrity?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy: 1H/13C NMR confirms the presence of the methoxycarbonyl group (δ ~3.8 ppm for OCH3) and the amino acid backbone (δ ~4.2 ppm for α-proton) .
- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns, especially to distinguish between free acid and hydrochloride forms .
- X-ray Crystallography: If single crystals are obtainable, this method provides definitive stereochemical confirmation .
- Elemental Analysis: Quantify chloride content to verify hydrochloride salt stoichiometry .
Advanced: How can computational methods aid in predicting this compound’s biological interactions?
Answer:
Computational approaches are critical for hypothesis-driven experimental design:
- Molecular Docking: Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). Focus on the methoxycarbonyl group’s steric and electronic effects .
- Quantum Mechanics (QM): Calculate partial charges and electrostatic potentials to predict reactivity in nucleophilic or electrophilic environments .
- MD Simulations: Simulate solvation dynamics in physiological buffers to assess stability and aggregation tendencies .
- ADMET Prediction: Tools like SwissADME can estimate pharmacokinetic properties (e.g., blood-brain barrier permeability) early in drug development workflows .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Answer:
Discrepancies often arise from variations in experimental conditions or impurity profiles:
- Purity Assessment: Re-analyze batches using orthogonal methods (e.g., LC-MS vs. NMR) to rule out impurities (e.g., residual solvents or diastereomers) .
- Biological Replicates: Conduct dose-response assays in triplicate across multiple cell lines to account for biological variability .
- Control Experiments: Compare activity against structurally analogous compounds (e.g., acetylphenyl or chlorophenyl derivatives) to isolate the methoxycarbonyl group’s contribution .
- Meta-Analysis: Use statistical tools (e.g., ANOVA) to identify outliers and correlate activity trends with substituent electronic parameters (Hammett constants) .
Advanced: What strategies mitigate solubility challenges in in vivo studies?
Answer:
The hydrochloride salt improves aqueous solubility, but further optimization may be needed:
- Co-Solvent Systems: Test biocompatible solvents like PEG-400 or DMSO (≤5% v/v) to enhance dissolution without toxicity .
- pH Adjustment: Use phosphate-buffered saline (pH 7.4) to stabilize the zwitterionic form of the amino acid backbone .
- Prodrug Design: Modify the methoxycarbonyl group to a hydrolyzable ester (e.g., pivaloyloxymethyl) for enhanced bioavailability .
- Nanosuspensions: Formulate stable nanoparticles (<200 nm) via wet milling to improve dissolution kinetics in physiological media .
Basic: How do I validate the enantiomeric purity of this compound?
Answer:
Chiral separation and analysis are critical for stereosensitive applications:
- Chiral HPLC: Use columns like Chiralpak IA with hexane/isopropanol gradients (80:20 v/v) and UV detection at 254 nm .
- Polarimetry: Compare specific rotation values with literature data for enantiopure standards .
- Circular Dichroism (CD): Analyze CD spectra in the 200–250 nm range to confirm the absence of racemization .
Advanced: What mechanistic studies are needed to elucidate this compound’s metabolic pathways?
Answer:
- Isotope Labeling: Synthesize 14C-labeled analogs to track metabolic fate in hepatocyte incubations .
- Enzyme Inhibition Assays: Test against cytochrome P450 isoforms (e.g., CYP3A4) to identify potential drug-drug interactions .
- Metabolite Profiling: Use UPLC-QTOF-MS to identify phase I/II metabolites (e.g., hydroxylation or glucuronidation products) .
- In Silico Metabolism Prediction: Tools like Meteor (Lhasa Limited) can prioritize likely metabolic hotspots for experimental validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
